Capillin is a naturally occurring organic compound with the chemical formula . It was first isolated from Artemisia capillaris in 1956 and is characterized by a unique structure that includes an acetophenone moiety and a polyyne (pentadiynyl) portion, which are conjugated together as an ynone. The compound has a molar mass of approximately and a melting point ranging from to . Capillin is found in the essential oils of various Artemisia species, including Artemisia monosperma and Artemisia dracunculus (commonly known as tarragon) .
Capillin is recognized for its significant biological activities, particularly its antifungal and antitumoral properties. Research indicates that capillin can cause apoptosis in human tumor cells, showcasing its potential as an anticancer agent. Furthermore, studies have highlighted its protective effects against liver damage associated with non-alcoholic steatohepatitis by mitigating oxidative stress and regulating inflammatory pathways . The compound also displays antibacterial properties, particularly against dermatogenic filamentous bacteria .
Capillin has several applications due to its biological activities:
Research on capillin has indicated its interaction with various cellular pathways. For instance, it has been shown to inhibit the activation of nuclear factor kappa B, which plays a crucial role in inflammatory responses. Studies have also demonstrated that capillin can modulate oxidative stress levels within hepatocytes, contributing to its hepatoprotective effects . Furthermore, its cytotoxic effects on tumor cells highlight its potential interactions with apoptotic signaling pathways.
Capillin shares structural similarities with several other compounds found in Artemisia species and related plants. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Capillin | Antifungal, antitumoral | Strongly induces apoptosis via JNK signaling | |
| Achillin | Antimicrobial | Less potent against tumor cells compared to capillin | |
| Scopoletin | Anti-inflammatory | More focused on reducing inflammation than apoptosis | |
| Coumarin | Anticoagulant | Primarily used for blood thinning rather than anticancer | |
| Camphor | Analgesic, anti-inflammatory | Used mainly for pain relief rather than cancer treatment |
Capillin's unique combination of antifungal and antitumoral properties, along with its specific mechanism of inducing apoptosis in cancer cells, distinguishes it from other similar compounds .
Capillin, a polyacetylene derivative, was first isolated in 1956 from the essential oil of Artemisia capillaris Thunb., a plant traditionally used in East Asian medicine. Early structural elucidation revealed its unique chemical architecture: a conjugated ynone system comprising an acetophenone moiety linked to a pentadiynyl chain (chemical formula $$ \text{C}{12}\text{H}{8}\text{O} $$). The compound’s name derives from its botanical source (A. capillaris), underscoring its natural origin. By the 1970s, advancements in chromatography and spectroscopy enabled the identification of capillin in related Artemisia species, including A. dracunculus (tarragon) and A. scoparia, broadening its recognized taxonomic distribution.
Capillin belongs to the polyacetylene class, a group of linear hydrocarbons with alternating single and triple bonds, known for their structural diversity and bioactivity. Its discovery highlighted the ecological role of polyacetylenes as antifungal and antimicrobial agents in plants, driving interest in their pharmacological potential. Capillin’s conjugated system allows for redox activity, making it a subject of study in free radical scavenging and oxidative stress modulation. Additionally, its presence in dietary herbs like tarragon links it to traditional medicinal practices, bridging ethnopharmacology and modern drug discovery.
Contemporary research focuses on capillin’s therapeutic applications, particularly in oncology, hepatology, and metabolic disorders. Key objectives include:
Capillin is a naturally occurring organic compound with the molecular formula C₁₂H₈O [1] [2]. The structure of capillin consists of a phenyl ring attached to a carbonyl group, which is further connected to a polyyne chain containing two triple bonds and terminated with a methyl group [3]. This configuration classifies capillin as 1-phenylhexa-2,4-diyn-1-one according to the International Union of Pure and Applied Chemistry nomenclature [4]. The compound features a linear arrangement of carbon atoms in the side chain with alternating single and triple bonds, creating the characteristic polyyne structure [3] [5].
The molecular weight of capillin is 168.19 g/mol, which is consistent with its molecular formula and structural configuration [2] [6]. The compound's structure can be represented by the chemical notation CC#CC#CC(=O)C1=CC=CC=C1, where the triple bonds are denoted by the # symbol [4] [6]. The InChI (International Chemical Identifier) for capillin is InChI=1S/C12H8O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,1H3, providing a standardized representation of its molecular structure [4] [7].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₈O | PubChem, HMDB |
| Molecular Weight | 168.19 g/mol | PubChem, ChemSpider |
| IUPAC Name | 1-phenylhexa-2,4-diyn-1-one | PubChem |
| CAS Registry Number | 495-74-9 | ChemicalBook |
Nuclear Magnetic Resonance spectroscopy provides crucial structural information about capillin by revealing the chemical environment of hydrogen and carbon atoms within the molecule [8]. The proton (¹H) NMR spectrum of capillin displays characteristic signals that confirm its structural features [9]. The aromatic protons of the phenyl ring appear as a multiplet in the range of 7.2-8.0 parts per million (ppm), which is typical for aromatic compounds [8] [10]. The terminal methyl group at the end of the polyyne chain produces a singlet at approximately 2.0-2.2 ppm [8].
Carbon-13 (¹³C) NMR spectroscopy further confirms the structure of capillin with distinctive signals for different carbon environments [8]. The carbonyl carbon resonates at 180-190 ppm, while the aromatic carbons appear in the range of 120-140 ppm [8] [10]. The alkyne carbons of the polyyne chain show signals in the characteristic region of 70-90 ppm, confirming the presence of triple bonds [8]. The methyl carbon at the terminal position of the polyyne chain appears at 4-5 ppm [8] [10].
| NMR Type | Chemical Shifts (δ, ppm) | Structural Information |
|---|---|---|
| ¹H NMR | 7.2-8.0 (aromatic protons), 2.0-2.2 (methyl protons) | Confirms presence of aromatic ring and methyl group at terminal position of polyyne chain |
| ¹³C NMR | 180-190 (carbonyl carbon), 120-140 (aromatic carbons), 70-90 (alkyne carbons), 4-5 (methyl carbon) | Confirms carbonyl group, aromatic ring, and polyyne structure with characteristic alkyne carbon signals |
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of capillin [2] [11]. The molecular ion peak (M+) appears at mass-to-charge ratio (m/z) 168, confirming the molecular weight of capillin [2]. The base peak in the mass spectrum is observed at m/z 140, which corresponds to the loss of carbon monoxide (CO) from the molecular ion (M+ - 28) [2] [11]. This fragmentation pattern is characteristic of compounds containing a carbonyl group [11].
Other significant fragment ions in the mass spectrum of capillin include peaks at m/z 139, 91, 77, and 51 [2] [11]. The peak at m/z 91 is characteristic of the tropylium ion, which is commonly observed in the mass spectra of compounds containing a phenyl group [11]. The fragmentation pattern of capillin involves cleavage at the carbon-carbon bond adjacent to the carbonyl group and formation of the phenyl cation, which is typical for aromatic ketones with side chains [2] [11].
| Parameter | Value | Significance |
|---|---|---|
| Molecular Ion (M+) | m/z 168 | Confirms molecular weight and formula |
| Base Peak | m/z 140 | Indicates stability of fragment after CO loss |
| Major Fragment Ions | m/z 139, 91, 77, 51 | Characteristic of aromatic and polyyne structures |
| Fragmentation Pattern | Loss of CO (M+ - 28), cleavage at C-C bond adjacent to carbonyl, phenyl cation formation | Typical fragmentation pattern for aromatic ketones with polyyne side chains |
Infrared (IR) spectroscopy provides information about the functional groups present in capillin by measuring the absorption of infrared radiation at different wavelengths [12]. The IR spectrum of capillin exhibits several characteristic absorption bands that correspond to its structural features [12] [13]. The carbonyl group (C=O) shows a strong absorption band in the region of 1650-1640 cm⁻¹, which is typical for ketones [12] [13].
The polyyne structure of capillin is confirmed by the presence of weak to medium absorption bands in the region of 2260-2100 cm⁻¹, which are attributed to the stretching vibrations of carbon-carbon triple bonds (C≡C) [12] [13]. The aromatic ring in capillin contributes to the IR spectrum with characteristic absorption bands, including aromatic C-H stretching vibrations at 3300-3000 cm⁻¹ (weak intensity), aromatic C=C stretching vibrations at 1600-1450 cm⁻¹ (medium intensity), and aromatic C-H out-of-plane bending vibrations at 750-690 cm⁻¹ (strong intensity) [12] [13] [21].
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3300-3000 | Aromatic C-H stretching | Weak |
| 2260-2100 | C≡C stretching (polyyne) | Weak to medium |
| 1650-1640 | C=O stretching (ketone) | Strong |
| 1600-1450 | Aromatic C=C stretching | Medium |
| 750-690 | Aromatic C-H out-of-plane bending | Strong |
The solubility of capillin is influenced by its molecular structure, which contains both polar and non-polar components [13] [14]. The carbonyl group in capillin introduces polarity to the molecule, while the aromatic ring and polyyne chain contribute to its hydrophobic character [13] [14]. As a result, capillin exhibits differential solubility in various solvents [13].
Capillin demonstrates low solubility in water due to its predominantly hydrophobic nature [13] [14]. The presence of the aromatic ring and polyyne chain makes it difficult for water molecules to form hydrogen bonds with capillin, limiting its dissolution in aqueous media [13]. However, capillin shows good solubility in polar organic solvents such as ethanol and methanol [13] [14]. The polar carbonyl group in capillin can interact with these solvents through dipole-dipole interactions, enhancing its solubility [13].
In non-polar solvents like hexane, capillin exhibits moderate solubility due to the presence of the aromatic ring and polyyne chain, which can engage in van der Waals interactions with non-polar solvent molecules [13] [14]. The solubility parameters of capillin make it suitable for extraction and purification using appropriate solvent systems [13].
| Solvent Type | Solubility | Notes |
|---|---|---|
| Water | Low solubility | Hydrophobic nature limits water solubility |
| Organic solvents (e.g., ethanol, methanol) | Good solubility | Polar functional group (ketone) enhances solubility in polar organic solvents |
| Non-polar solvents (e.g., hexane) | Moderate solubility | Aromatic ring contributes to solubility in non-polar solvents |
Capillin exhibits moderate stability under normal conditions but is sensitive to various environmental factors that can induce degradation [15] [16]. The polyyne structure in capillin, with its highly unsaturated carbon-carbon triple bonds, makes it susceptible to oxidation, photodegradation, and thermal decomposition [15] [16]. These stability characteristics are important considerations for the storage, handling, and analysis of capillin [15].
Light exposure can trigger photochemical reactions in capillin, leading to the formation of degradation products [15]. The polyyne chain is particularly vulnerable to photodegradation due to the high energy content of the triple bonds [15] [16]. Similarly, elevated temperatures can accelerate the degradation of capillin through thermal decomposition processes [15]. The melting point of capillin is approximately 81°C, and heating beyond this temperature can lead to structural changes and decomposition [10] [15].
Oxidizing agents can react with the unsaturated bonds in capillin, resulting in the formation of oxidation products [15] [16]. The triple bonds in the polyyne chain are electron-rich and can readily undergo addition reactions with oxidizing agents [15]. To maintain the stability of capillin, it is recommended to store it in a cool, dark place, preferably under an inert atmosphere to minimize exposure to oxygen [15] [16].
Capillin belongs to the class of compounds known as ynones, which are characterized by the presence of a carbonyl group adjacent to a carbon-carbon triple bond [2] [3]. The structure of capillin is closely related to acetophenone, a simple aromatic ketone with the formula C₈H₈O [3] [15]. Both compounds share a common core structure consisting of a phenyl ring attached to a carbonyl group at position 1 [3] [15].
The key difference between capillin and acetophenone lies in the nature of the side chain attached to the carbonyl group [3] [15]. In acetophenone, the carbonyl group is connected to a methyl group, forming a simple aromatic ketone [3]. In contrast, capillin features a polyyne chain (pentadiynyl) attached to the carbonyl group, introducing a higher degree of unsaturation and complexity to the molecule [3] [15]. This structural difference significantly influences the chemical properties and reactivity of capillin compared to acetophenone [3].
The presence of the polyyne chain in capillin enhances its reactivity due to the highly unsaturated nature of the triple bonds [3] [15]. This makes capillin more susceptible to addition reactions and other transformations compared to acetophenone [3]. Despite these differences, both compounds share common features in their spectroscopic profiles, particularly in the regions associated with the aromatic ring and carbonyl group [3] [15].
| Feature | Capillin | Acetophenone |
|---|---|---|
| Core Structure | Phenyl-substituted ynone | Phenyl-substituted ketone |
| Carbonyl Group | Present at position 1 | Present at position 1 |
| Aromatic Ring | Monosubstituted phenyl | Monosubstituted phenyl |
| Side Chain | Polyyne (pentadiynyl) chain | Methyl group |
| Reactivity | Enhanced due to polyyne chain | Typical aromatic ketone |
The polyyne structure in capillin consists of a linear chain of alternating single and triple bonds, which is a defining feature of polyyne compounds [3] [17]. Specifically, capillin contains a pentadiynyl configuration with two triple bonds in sequence, separated by a single bond [3] [17]. This arrangement of bonds creates a rigid, linear structure with distinctive electronic properties [3].
The terminal position of the polyyne chain in capillin is occupied by a methyl group, which provides some steric protection to the reactive polyyne system [3] [17]. The bond lengths in the polyyne chain follow the characteristic pattern for conjugated polyyne systems, with carbon-carbon triple bonds (C≡C) having lengths of approximately 1.20-1.21 Å and the single bonds between triple bonds (C-C) being shorter than typical single bonds, with lengths of about 1.36-1.38 Å [17]. This shortening of the single bonds is due to the partial double-bond character resulting from the conjugation of the π-electron system [17].
The polyyne configuration contributes significantly to the chemical and physical properties of capillin, including its reactivity, stability, and spectroscopic characteristics [3] [17]. The high degree of unsaturation in the polyyne chain makes capillin a reactive molecule, particularly towards addition reactions and cycloadditions [3] [17]. The linear geometry of the polyyne chain also influences the overall shape and electronic distribution of the molecule, affecting its interactions with other compounds and biological systems [3] [17].
| Feature | Description | Significance |
|---|---|---|
| Structure | Linear chain of alternating single and triple bonds | Defines capillin as a member of polyyne family |
| Number of Triple Bonds | Two (pentadiynyl configuration) | Contributes to high reactivity and biological activity |
| Terminal Group | Methyl group | Provides steric protection to reactive polyyne chain |
| Bond Lengths | C≡C: 1.20-1.21 Å; C-C: 1.36-1.38 Å (between triple bonds) | Characteristic of conjugated polyyne systems |
| Stability | Moderate; sensitive to light, heat, and oxidizing agents | Affects storage conditions and handling requirements |
The chemical reactivity of capillin is determined by the presence of three main reactive sites: the carbonyl group, the triple bonds in the polyyne chain, and the aromatic ring [15] [18]. Each of these structural features exhibits distinct reactivity patterns that contribute to the overall chemical behavior of capillin [15] [18].
The carbonyl group (C=O) in capillin undergoes typical ketone reactions, including nucleophilic addition and reduction [15] [18]. Nucleophiles can attack the electrophilic carbon atom of the carbonyl group, leading to the formation of addition products [15]. Reducing agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming the corresponding alcohol [15] [18].
The triple bonds (C≡C) in the polyyne chain represent highly reactive sites due to their unsaturated nature and strain [15] [17] [18]. These bonds can participate in various addition reactions, including hydrogenation, halogenation, and hydration [15] [18]. The polyyne system can also undergo cycloaddition reactions, such as the Diels-Alder reaction, when reacting with suitable dienes [15] [17]. The high reactivity of the triple bonds makes the polyyne chain a focal point for chemical transformations in capillin [15] [18].
The aromatic ring in capillin can undergo electrophilic aromatic substitution reactions, although with moderate reactivity compared to more activated aromatic compounds [15] [18]. Electrophiles can attack the electron-rich positions of the aromatic ring, leading to the introduction of substituents through reactions such as nitration, sulfonation, and halogenation [15] [18]. The presence of the electron-withdrawing carbonyl group adjacent to the aromatic ring reduces its electron density, making it less reactive towards electrophilic substitution compared to benzene [15] [18].
| Reactive Site | Reaction Type | Reactivity Pattern |
|---|---|---|
| Carbonyl group (C=O) | Nucleophilic addition, reduction | Typical ketone reactivity |
| Triple bonds (C≡C) | Addition reactions, hydrogenation, cycloaddition | High reactivity due to unsaturation and strain |
| Aromatic ring | Electrophilic aromatic substitution | Moderate reactivity compared to other aromatic compounds |